molecular formula C11H11F3O2 B3119874 Ethyl 2-methyl-4-(trifluoromethyl)benzoate CAS No. 256232-92-5

Ethyl 2-methyl-4-(trifluoromethyl)benzoate

Cat. No.: B3119874
CAS No.: 256232-92-5
M. Wt: 232.2 g/mol
InChI Key: KACQSJJRYCMXCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H11F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with a methyl group and a trifluoromethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

The compound is associated with certain hazards. The hazard statements include H315, H319, and H335 . These codes represent specific hazards related to skin irritation, eye irritation, and respiratory system irritation respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-4-(trifluoromethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-4-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2-methyl-4-(trifluoromethyl)benzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ethyl 2-methyl-4-(trifluoromethyl)benzyl alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: 2-methyl-4-(trifluoromethyl)benzoic acid.

    Reduction: Ethyl 2-methyl-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(trifluoromethyl)benzoate: Lacks the methyl group at the 2-position, resulting in different chemical and biological properties.

    Mthis compound: The ethyl group is replaced by a methyl group, affecting its reactivity and applications.

    2-methyl-4-(trifluoromethyl)benzoic acid: The ester group is replaced by a carboxylic acid group, leading to different chemical behavior and uses.

This compound is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-3-16-10(15)9-5-4-8(6-7(9)2)11(12,13)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACQSJJRYCMXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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